Cas no 2248387-96-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate 化学的及び物理的性質
名前と識別子
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- 2248387-96-2
- EN300-6514769
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate
-
- インチ: 1S/C15H10ClNO4S/c16-9-7-10(22-8-9)5-6-13(18)21-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-4,7-8H,5-6H2
- InChIKey: FWJZEJLVTALSOX-UHFFFAOYSA-N
- ほほえんだ: ClC1=CSC(=C1)CCC(=O)ON1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 335.0019067g/mol
- どういたいしつりょう: 335.0019067g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 462
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6514769-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate |
2248387-96-2 | 95.0% | 5.0g |
$2277.0 | 2025-03-14 | |
Enamine | EN300-6514769-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate |
2248387-96-2 | 95.0% | 1.0g |
$785.0 | 2025-03-14 | |
Enamine | EN300-6514769-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate |
2248387-96-2 | 95.0% | 0.1g |
$691.0 | 2025-03-14 | |
Enamine | EN300-6514769-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate |
2248387-96-2 | 95.0% | 10.0g |
$3376.0 | 2025-03-14 | |
Enamine | EN300-6514769-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate |
2248387-96-2 | 95.0% | 0.5g |
$754.0 | 2025-03-14 | |
Enamine | EN300-6514769-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate |
2248387-96-2 | 95.0% | 2.5g |
$1539.0 | 2025-03-14 | |
Enamine | EN300-6514769-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate |
2248387-96-2 | 95.0% | 0.25g |
$723.0 | 2025-03-14 | |
Enamine | EN300-6514769-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate |
2248387-96-2 | 95.0% | 0.05g |
$660.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoateに関する追加情報
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate: A Comprehensive Overview
The compound CAS No. 2248387-96-2, also known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate, is a highly specialized organic compound with unique structural and functional properties. This compound has garnered significant attention in the scientific community due to its potential applications in various fields, including materials science, pharmaceuticals, and advanced chemical synthesis. The molecule's structure is characterized by a dioxo isoindole moiety and a 4-chlorothiophene substituent, which contribute to its distinctive reactivity and stability.
Recent studies have highlighted the importance of dioxo isoindole derivatives in the development of novel materials with tailored electronic properties. The presence of the thiophene ring in this compound introduces additional versatility, as thiophene is known for its aromaticity and ability to participate in π-conjugation. This makes the compound a promising candidate for use in organic electronics, such as in the creation of conductive polymers or semiconducting materials. Researchers have explored the integration of this compound into polymer blends to enhance their electrical conductivity without compromising mechanical integrity.
In the pharmaceutical industry, the compound's structure has been leveraged to design drug delivery systems with improved bioavailability. The dioxo isoindole group has been shown to facilitate controlled drug release mechanisms, while the 4-chlorothiophene substituent enhances solubility and stability in physiological environments. These properties make the compound a valuable component in the development of targeted drug delivery platforms, particularly for chronic diseases requiring sustained therapeutic action.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the isoindole core through cyclization reactions and the subsequent introduction of the thiophene substituent via nucleophilic aromatic substitution. Recent advancements in catalysis have enabled higher yields and improved purity levels, making large-scale production more feasible.
Beyond its practical applications, this compound has also been a subject of theoretical studies aimed at understanding its electronic structure and reactivity at a fundamental level. Computational chemistry models have provided insights into the distribution of electron density within the molecule, particularly around the thiophene ring and dioxo groups. These findings have implications for predicting how the compound will interact with other molecules in various chemical environments.
In conclusion, CAS No. 2248387-96-2, or 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate, represents a significant advancement in organic chemistry. Its unique structure and functional groups offer diverse opportunities across multiple disciplines. As research continues to uncover new applications and optimize synthesis methods, this compound is poised to play an increasingly important role in both academic and industrial settings.
2248387-96-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-chlorothiophen-2-yl)propanoate) 関連製品
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